molecular formula C7H8BClO2S B6297092 (4-Chloro-3-(methylthio)phenyl)boronic acid CAS No. 935782-76-6

(4-Chloro-3-(methylthio)phenyl)boronic acid

Cat. No.: B6297092
CAS No.: 935782-76-6
M. Wt: 202.47 g/mol
InChI Key: FAAYPRNLZPCZAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Arylboronic Acids in Modern Chemical Synthesis and Research

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in contemporary organic synthesis. Their stability, low toxicity, and ease of handling have contributed to their widespread adoption. The most notable application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. libretexts.orgwikipedia.org This reaction's robustness and functional group tolerance have made it a cornerstone of both academic research and industrial-scale chemical production. Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a diverse array of chemical transformations, including Chan-Lam amination, Petasis reactions, and as catalysts in their own right.

The Role of Substituents, Specifically Halogens and Thioethers, in Arylboronic Acid Reactivity and Properties

The reactivity and physical properties of an arylboronic acid are profoundly influenced by the nature and position of the substituents on the aromatic ring. Halogens, such as the chloro group in the target molecule, are electron-withdrawing through induction but can also exhibit a weaker electron-donating resonance effect. This electronic influence can modulate the acidity of the boronic acid and affect the kinetics of key steps in catalytic cycles, such as transmetalation. eurochlor.orgnih.gov

The thioether (methylthio) group, on the other hand, is generally considered to be an electron-donating group through resonance, which can influence the electron density of the aromatic ring and its reactivity in electrophilic aromatic substitution and cross-coupling reactions. The presence of both an electron-withdrawing chloro group and a potentially electron-donating methylthio group on the same aromatic ring creates a unique electronic environment that can be exploited for selective chemical transformations.

Positioning of (4-Chloro-3-(methylthio)phenyl)boronic Acid within Advanced Organic Chemistry Research

(4-Chloro-3-(methylthio)phenyl)boronic acid is positioned at the intersection of several key areas of advanced organic chemistry research. Its multifunctional nature allows for sequential and site-selective cross-coupling reactions, making it a valuable precursor for the synthesis of highly substituted aromatic compounds. The chloro and methylthio groups can be targeted by different catalytic systems, or the methylthio group can be further oxidized to a sulfoxide (B87167) or sulfone to fine-tune the electronic properties of the molecule. This versatility makes it a strategic component in the design and synthesis of novel pharmaceutical agents, agrochemicals, and organic electronic materials.

Scope and Objectives of the Research Outline

This article aims to provide a comprehensive overview of the chemical significance of (4-Chloro-3-(methylthio)phenyl)boronic acid. It will delve into its fundamental chemical and physical properties, explore plausible synthetic routes, and discuss its potential applications, particularly in Suzuki-Miyaura cross-coupling reactions. By examining the interplay of its constituent functional groups, this outline seeks to illuminate the compound's role as a valuable tool for the construction of complex molecular architectures.

Properties

IUPAC Name

(4-chloro-3-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO2S/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAYPRNLZPCZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformative Chemical Reactions Involving 4 Chloro 3 Methylthio Phenyl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is a cornerstone of organic chemistry, and (4-Chloro-3-(methylthio)phenyl)boronic acid serves as a key coupling partner in various palladium-catalyzed and other transition metal-catalyzed reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nih.gov The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The reaction commences with the oxidative addition of an organohalide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. Finally, reductive elimination from the Pd(II) complex yields the cross-coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. nih.gov

The scope of the Suzuki-Miyaura reaction is exceptionally broad, accommodating a wide range of functional groups on both the organoboron and organohalide partners. This tolerance is a significant advantage, making it a preferred method in the synthesis of complex molecules, including pharmaceuticals and natural products.

The transmetalation step is often the rate-determining step in the Suzuki-Miyaura catalytic cycle and is influenced by the electronic and steric properties of the substituents on the phenylboronic acid. For (4-Chloro-3-(methylthio)phenyl)boronic acid, the presence of both a chloro and a methylthio group impacts the kinetics of this step.

The chloro group at the para-position is an electron-withdrawing group, which generally can either accelerate or decelerate the transmetalation rate depending on the specific mechanism and reaction conditions. Some studies suggest that electron-withdrawing groups can enhance the rate by increasing the Lewis acidity of the boron atom, facilitating its interaction with the palladium center. researchgate.net Conversely, the methylthio group at the meta-position is generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. The interplay of these electronic effects can modulate the nucleophilicity of the aryl group being transferred.

Steric hindrance around the boronic acid can also play a significant role. While the substituents in (4-Chloro-3-(methylthio)phenyl)boronic acid are not exceptionally bulky, their presence can influence the approach of the boronic acid to the palladium complex. The precise kinetic effect of these substituents would require specific experimental studies on this particular boronic acid.

General kinetic studies on related arylboronic acids have shown that the rate of transmetalation can be significantly affected by the nature of the boronic acid derivative, such as boronic esters, which can exhibit enhanced reaction rates compared to the corresponding boronic acids. nih.govillinois.edu

Table 1: General Factors Influencing Transmetalation Kinetics in Suzuki-Miyaura Coupling

FactorInfluence on Transmetalation RateRationale
Electronic Effects of Substituents Electron-donating groups can increase the nucleophilicity of the transferring aryl group. Electron-withdrawing groups can increase the Lewis acidity of the boron atom. The net effect depends on the dominant mechanistic pathway.Modulates the electronic properties of the boronic acid and the aryl group.
Steric Hindrance Increased steric bulk around the boronic acid moiety can hinder the approach to the palladium center, potentially slowing down the reaction.Steric accessibility is crucial for the formation of the pre-transmetalation complex.
Nature of the Boron Species Boronic esters (e.g., pinacol (B44631) esters) can exhibit different reaction kinetics compared to boronic acids, sometimes leading to faster transmetalation. nih.govillinois.eduThe structure of the organoboron species affects its stability and reactivity in the transmetalation step.
Base The choice and concentration of the base are critical, as it is involved in the activation of the boronic acid.The base facilitates the formation of a more nucleophilic boronate species. researchgate.net
Solvent The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.The solvent can affect the solubility of reagents and the energetics of the catalytic cycle.

The efficiency of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle.

For the coupling of aryl chlorides, such as a reaction involving (4-Chloro-3-(methylthio)phenyl)boronic acid with a chloro-substituted coupling partner, the use of electron-rich and bulky phosphine (B1218219) ligands is often necessary to promote the challenging oxidative addition step. Ligands like those from the Buchwald and Fu groups (e.g., XPhos, SPhos) have proven to be highly effective in these transformations.

The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are also critical parameters that need to be optimized for a specific substrate combination to achieve high yields and reaction rates. The solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water, also plays a significant role in the reaction's success.

Table 2: Common Ligands and Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides

Ligand TypeExamplesKey Features
Monodentate Biaryl Phosphines XPhos, SPhos, RuPhosBulky and electron-rich, promoting oxidative addition of aryl chlorides.
Bidentate Phosphines dppf (1,1'-Bis(diphenylphosphino)ferrocene)Forms stable complexes with palladium, often used in a wide range of couplings.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form robust palladium complexes, effective for challenging couplings.
Palladium Precatalysts Buchwald Precatalysts, PEPPSI™ catalystsAir- and moisture-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) catalyst.

While palladium is the most common catalyst for Suzuki-Miyaura type reactions, other transition metals can also catalyze the cross-coupling of boronic acids.

Gold-Catalyzed Cross-Coupling: Gold catalysis has emerged as a tool for various organic transformations. Gold-catalyzed cross-coupling reactions of arylboronic acids with partners like aryldiazonium salts have been reported. rsc.org These reactions can proceed under mild conditions and offer an alternative to palladium-catalyzed methods. A potential application for (4-Chloro-3-(methylthio)phenyl)boronic acid would be in such gold-catalyzed C-C bond formations.

Rhodium-Catalyzed Cross-Coupling: Rhodium catalysts are particularly effective in asymmetric cross-coupling reactions, enabling the synthesis of chiral molecules. For instance, rhodium-catalyzed asymmetric arylation of allylic electrophiles with arylboronic acids can produce enantioenriched products. springernature.com This methodology could potentially be applied to (4-Chloro-3-(methylthio)phenyl)boronic acid for the synthesis of chiral biaryls or other stereochemically defined structures.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed Suzuki-Miyaura couplings of arylboronic acids with a variety of electrophiles, including phenols and their derivatives, have been developed. nih.govresearchgate.net These methods expand the scope of accessible starting materials for cross-coupling reactions.

Copper-Catalyzed Cross-Coupling: Copper catalysts are well-known for their utility in Ullmann-type reactions and have also been employed in the homocoupling of boronic acids. nih.gov While less common for cross-coupling of arylboronic acids for C-C bond formation compared to palladium, copper catalysis is prominent in carbon-heteroatom bond formations.

(4-Chloro-3-(methylthio)phenyl)boronic acid can potentially be employed in stereoselective C-C bond-forming reactions. A notable example is the rhodium-catalyzed asymmetric allylic arylation. In this type of reaction, a prochiral or racemic allylic substrate is reacted with an arylboronic acid in the presence of a chiral rhodium catalyst to generate a product with high enantiomeric excess. springernature.com The application of this methodology with (4-Chloro-3-(methylthio)phenyl)boronic acid would lead to the formation of chiral molecules containing the 4-chloro-3-(methylthio)phenyl moiety.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Mechanistic Aspects and Scope

Carbon-Heteroatom Bond Forming Reactions

In addition to forming C-C bonds, (4-Chloro-3-(methylthio)phenyl)boronic acid can participate in reactions that form bonds between carbon and a heteroatom, such as nitrogen, oxygen, or sulfur. These reactions are often catalyzed by copper.

Copper-catalyzed C-N bond formation, a variant of the Chan-Lam coupling, can be achieved by reacting an arylboronic acid with an amine in the presence of a copper catalyst and an oxidant, typically under aerobic conditions. Similarly, C-O bonds can be formed by coupling with alcohols or phenols, and C-S bonds can be formed with thiols. rsc.orgnih.gov These reactions provide a direct route to arylamines, aryl ethers, and aryl sulfides, respectively. The (4-Chloro-3-(methylthio)phenyl)boronic acid, with its functional group tolerance, is a suitable candidate for such transformations, allowing for the introduction of the 4-chloro-3-(methylthio)phenyl group onto a heteroatom-containing molecule.

Table 3: Potential Carbon-Heteroatom Bond Forming Reactions

Bond FormedReaction TypeTypical CatalystPotential Coupling Partner for (4-Chloro-3-(methylthio)phenyl)boronic acid
C-N Chan-Lam CouplingCopper(II) saltsAmines, amides, azoles
C-O Chan-Lam CouplingCopper(II) saltsAlcohols, phenols
C-S ThioetherificationCopper or Nickel saltsThiols

Copper-Mediated C-N, C-O, and C-S Bond Formations

(4-Chloro-3-(methylthio)phenyl)boronic acid is a suitable substrate for copper-mediated cross-coupling reactions, commonly known as the Chan-Lam or Chan-Evans-Lam coupling. wikipedia.org This versatile methodology enables the formation of carbon-heteroatom bonds, specifically aryl amines (C-N), aryl ethers (C-O), and aryl thioethers (C-S), by coupling an aryl boronic acid with an N-H or O-H containing compound. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam coupling is its operational simplicity; it is often conducted at room temperature and is open to the air, using copper(II) acetate (B1210297) as a common catalyst. wikipedia.orgorganic-chemistry.org

The general mechanism involves the formation of a copper-aryl complex. A copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate is proposed to undergo reductive elimination to yield the desired arylated product and a copper(I) species, which is then re-oxidized to copper(II) by atmospheric oxygen to complete the catalytic cycle. wikipedia.org The reaction is tolerant of a wide variety of functional groups on the boronic acid, making it a powerful tool in organic synthesis. nih.gov While specific documented examples for (4-Chloro-3-(methylthio)phenyl)boronic acid are not prevalent, its structure is compatible with the general scope of this transformation for creating diverse molecular architectures.

Table 1: Generalized Conditions for Copper-Mediated Chan-Lam Coupling Reactions.
Bond FormedHeteroatom NucleophileTypical Copper SourceBase (if required)SolventGeneral Conditions
C-NAmines, Amides, ImidazolesCu(OAc)₂Pyridine, Et₃NCH₂Cl₂, DMSO, MeOHRoom Temperature, Air
C-OPhenols, AlcoholsCu(OAc)₂PyridineCH₂Cl₂Room Temperature, Air
C-SThiolsCuI, Cu(OAc)₂Base often not requiredCH₂Cl₂, DMFRoom Temperature, Air

Direct Functionalization Reactions of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is itself a site of significant reactivity and can be directly transformed into other functional groups. These reactions expand the synthetic utility of (4-Chloro-3-(methylthio)phenyl)boronic acid beyond its role as a coupling partner.

One of the most common functionalizations is the conversion to boronate esters. Reaction with diols, such as pinacol, under dehydrating conditions yields the corresponding pinacol boronate ester. These esters often exhibit enhanced stability, particularly against protodeboronation, and are sometimes preferred for slow-release cross-coupling strategies. ed.ac.uk Similarly, reaction with potassium hydrogen fluoride (B91410) (KHF₂) can convert the boronic acid into a more stable and easily handled potassium aryltrifluoroborate salt.

Beyond protection or modification, the boronic acid moiety can be replaced entirely. Copper-catalyzed methods have been developed for the direct conversion of arylboronic acids into aryl chlorides in a process known as chlorodeboronation. organic-chemistry.org This provides a mild route to introduce a chlorine atom, which is particularly effective for electron-deficient systems. organic-chemistry.org Another copper-catalyzed transformation is trifluoromethylthiolation, which allows for the introduction of the important -SCF₃ group by reacting the boronic acid with an electrophilic trifluoromethylthiolating reagent. rsc.org

Table 2: Direct Functionalization Reactions of the Boronic Acid Group.
TransformationReagentsProduct Functional GroupPurpose / Application
EsterificationPinacol, 1,3-PropanediolBoronate EsterIncreased stability, purification, modified reactivity. ed.ac.ukgoogle.com
Trifluoroborate FormationKHF₂Potassium Trifluoroborate Salt (-BF₃K)Enhanced stability, ease of handling. nih.gov
ChlorodeboronationCuCl, NCS (N-Chlorosuccinimide)Aryl Chloride (-Cl)Direct replacement of the boronic acid with chlorine. organic-chemistry.org
TrifluoromethylthiolationCu catalyst, Electrophilic SCF₃ sourceAryl Trifluoromethyl Thioether (-SCF₃)Introduction of the trifluoromethylthio group. rsc.org

Non-Coupling Reactivity of Arylboronic Acids

Beyond their celebrated role in metal-catalyzed cross-coupling, arylboronic acids exhibit reactivity inherent to the boron center and the substituted aromatic ring.

Reactivity with Nucleophiles and Electrophiles at the Phenyl Ring and Boronic Acid Center

The boronic acid center is susceptible to attack by nucleophiles. As mentioned, reaction with bases like hydroxide (B78521) leads to the formation of the tetracoordinate boronate complex, ArB(OH)₃⁻. This process is a reversible equilibrium. In certain contexts, arylboronic acids can also function as nucleophiles themselves. For instance, transition-metal-free, stereospecific nucleophilic substitution reactions have been reported where the aryl group of a boronic acid acts as the nucleophile in an S_N2-type process, facilitated by the formation of an intermediate complex. researchgate.net

The phenyl ring of (4-Chloro-3-(methylthio)phenyl)boronic acid is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents. The substituents have the following effects:

-Cl (Chloro): Ortho, para-directing and deactivating.

-SMe (Methylthio): Ortho, para-directing and activating.

-B(OH)₂ (Boronic acid): Meta-directing and deactivating.

The combined influence of these groups makes predicting the precise outcome complex, but the positions ortho to the activating methylthio group (positions 2 and 4) are likely activated towards electrophilic attack, though steric hindrance from adjacent groups must be considered.

Stability and Degradation Pathways (e.g., Protodeboronation, Oxidation)

Despite their widespread use, arylboronic acids are susceptible to degradation, which can impact their storage and reaction efficiency. The two primary degradation pathways are protodeboronation and oxidation.

Protodeboronation is a well-known side reaction in which the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. rsc.org This process is essentially the reverse of aromatic borylation and can be catalyzed by acids or bases. ed.ac.ukacs.org The susceptibility to protodeboronation is highly dependent on the reaction conditions, particularly pH, and the electronic nature of the substituents on the aryl ring. ed.ac.ukacs.org For many arylboronic acids, the rate of protodeboronation is fastest at high pH due to the formation of the more reactive arylboronate anion. ed.ac.uk

Oxidation represents another significant reaction pathway. The boronic acid moiety itself can be oxidized, for example, with reagents like hydrogen peroxide, leading to the formation of a phenol. More specific to (4-Chloro-3-(methylthio)phenyl)boronic acid is the oxidation of its sulfur-containing substituent. The methylthio (-SMe) group is readily oxidized to a sulfoxide (B87167) (-S(O)Me) and can be further oxidized to a sulfone (-SO₂Me) under appropriate conditions. evitachem.com This transformation can be a deliberate synthetic step or an unwanted side reaction, depending on the reagents and conditions employed. organic-chemistry.org

Table 3: Key Stability and Degradation Pathways.
PathwayDescriptionInfluencing FactorsResulting Product
ProtodeboronationCleavage of the C-B bond, replaced by a C-H bond. rsc.orgpH (acid or base catalysis), temperature, electronic effects. ed.ac.ukacs.org1-Chloro-2-(methylthio)benzene
Oxidation (of Boronic Acid)Replacement of the -B(OH)₂ group with an -OH group.Oxidizing agents (e.g., H₂O₂).4-Chloro-3-(methylthio)phenol
Oxidation (of Methylthio Group)Oxidation of the sulfide (B99878) to a sulfoxide, then to a sulfone. evitachem.comOxidizing agents (e.g., H₂O₂, m-CPBA). organic-chemistry.org(4-Chloro-3-(methylsulfinyl)phenyl)boronic acid or (4-Chloro-3-(methylsulfonyl)phenyl)boronic acid

Advanced Applications of 4 Chloro 3 Methylthio Phenyl Boronic Acid in Contemporary Chemical Research

Utilization as a Versatile Building Block in Complex Molecular Architectures

(4-Chloro-3-(methylthio)phenyl)boronic acid has emerged as a crucial intermediate in the multi-step synthesis of complex organic molecules. Its primary role is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, a powerful method for creating biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials.

The strategic positioning of the chloro and methylthio groups on the phenyl ring provides chemists with a handle to introduce additional complexity and functionality into the target molecule. For instance, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, altering the steric and electronic properties of the molecule. The chloro substituent can also participate in various nucleophilic substitution reactions. This multi-faceted reactivity allows for the construction of elaborate three-dimensional structures from a relatively simple starting material.

A key application of this boronic acid derivative is in the synthesis of novel heterocyclic compounds. By carefully choosing the coupling partner, researchers can forge intricate molecular frameworks that are often difficult to access through other synthetic routes. The reliability and high yields associated with Suzuki-Miyaura couplings make (4-Chloro-3-(methylthio)phenyl)boronic acid an attractive choice for both academic and industrial research focused on the discovery and development of new chemical entities.

Role in the Development of Advanced Materials

The unique electronic and structural characteristics of (4-Chloro-3-(methylthio)phenyl)boronic acid make it a promising candidate for the development of a new generation of advanced materials with tailored properties.

Precursors for Polymeric Materials and Organic Electronic Systems

In the field of materials science, this boronic acid is being explored as a monomer for the synthesis of novel conjugated polymers. Through Suzuki polymerization, a variation of the Suzuki-Miyaura coupling, (4-Chloro-3-(methylthio)phenyl)boronic acid can be linked with other aromatic building blocks to create long-chain polymers with specific electronic and optical properties. The presence of the sulfur atom in the methylthio group can enhance interchain interactions, which is beneficial for charge transport in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The chlorine atom can be used to fine-tune the polymer's solubility and electronic energy levels.

Components in Stimuli-Responsive Materials and Hydrogels

The boronic acid functional group is known for its ability to form reversible covalent bonds with diols. This property is being harnessed to create stimuli-responsive materials, often referred to as "smart" materials, that can change their properties in response to external stimuli such as pH, temperature, or the presence of specific molecules. While specific research on hydrogels incorporating (4-Chloro-3-(methylthio)phenyl)boronic acid is still emerging, the fundamental principles of boronic acid chemistry suggest its potential in this area. Such hydrogels could find applications in drug delivery systems, where the release of a therapeutic agent is triggered by a specific biological cue, or in the development of sensors.

Design of Affinity Materials for Molecular Recognition Studies

The reversible interaction between boronic acids and diols also forms the basis for their use in molecular recognition and separation science. (4-Chloro-3-(methylthio)phenyl)boronic acid can be immobilized onto a solid support to create an affinity chromatography matrix. This matrix can then be used to selectively capture and purify biomolecules containing cis-diol functionalities, such as glycoproteins, carbohydrates, and ribonucleosides. The chloro and methylthio groups could potentially offer secondary interactions with the target molecules, thereby enhancing the selectivity and binding affinity of the material. This approach is valuable for proteomics, glycomics, and diagnostics.

Contribution to Catalyst and Ligand Design in Organic Reactions

Beyond its role as a structural component, (4-Chloro-3-(methylthio)phenyl)boronic acid and its derivatives are being investigated for their potential in the design of new catalysts and ligands for organic synthesis. The sulfur atom in the methylthio group can act as a coordinating atom for transition metals, making it a candidate for incorporation into ligand scaffolds.

By modifying the boronic acid group, this compound can be transformed into various ligand structures. These ligands can then be complexed with metals like palladium, rhodium, or copper to form catalysts with unique reactivity and selectivity. The electronic properties imparted by the chloro and methylthio substituents can influence the catalytic activity of the metal center, potentially leading to more efficient or selective chemical transformations. The development of such tailored catalysts is a significant area of research aimed at improving the sustainability and efficiency of chemical manufacturing processes.

Theoretical and Computational Investigations of 4 Chloro 3 Methylthio Phenyl Boronic Acid and Substituted Arylboronic Acid Analogues

Electronic Structure Analysis and Conformation Studies

The arrangement of substituents on the phenyl ring of (4-Chloro-3-(methylthio)phenyl)boronic acid dictates its electronic landscape and preferred three-dimensional shape. Understanding these features is crucial as they directly influence the compound's reactivity.

The chloro group at the para-position is a classic example of a substituent with dual electronic effects. Inductively, it is strongly electron-withdrawing due to the high electronegativity of chlorine. However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance (a +M effect). For halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron-withdrawing character. This deactivation of the ring can increase the Lewis acidity of the boronic acid moiety.

The methylthio group (-SMe) at the meta-position has a more complex electronic influence. The sulfur atom is more electronegative than carbon, leading to a weak inductive electron-withdrawing effect (-I). Conversely, the sulfur's lone pairs can participate in resonance, donating electron density to the ring (+M effect). The net effect of the methylthio group is often context-dependent, influenced by the electronic demands of the reaction. In the context of the phenylboronic acid, the meta-positioning of the methylthio group means its resonance effect will not directly conjugate with the boronic acid group, making its inductive character more pronounced in influencing the boron center's Lewis acidity.

Computational studies, such as those employing Density Functional Theory (DFT), can quantify these electronic effects by calculating molecular orbital energies and charge distributions. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provide insights into the molecule's ability to act as an electron donor or acceptor. The presence of both an electron-withdrawing chloro group and a potentially electron-donating methylthio group creates a nuanced electronic profile for (4-Chloro-3-(methylthio)phenyl)boronic acid, which can be precisely mapped using these computational tools.

Table 1: Predicted Electronic Properties of Substituted Phenylboronic Acids

Compound Substituent Positions HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
Phenylboronic acid Unsubstituted -6.5 -1.2 5.3 2.1
4-Chlorophenylboronic acid 4-Cl -6.7 -1.5 5.2 1.5
3-(Methylthio)phenylboronic acid 3-SMe -6.4 -1.1 5.3 2.5
(4-Chloro-3-(methylthio)phenyl)boronic acid 4-Cl, 3-SMe -6.6 -1.4 5.2 1.9

Note: The values in this table are illustrative and based on general trends observed in computational studies of substituted phenylboronic acids. Actual values would require specific DFT calculations for each molecule.

The boronic acid group [-B(OH)2] is not static; it can rotate around the C-B bond. The preferred orientation of this group relative to the phenyl ring is influenced by steric and electronic factors, including potential intramolecular interactions. Computational methods are well-suited to exploring the potential energy surface of this rotation and identifying the most stable conformations.

For many phenylboronic acids, a planar or near-planar conformation, where the B(OH)2 group lies in the same plane as the aromatic ring, is energetically favored. This allows for maximal π-conjugation between the empty p-orbital on the boron atom and the π-system of the ring. However, substituents in the ortho positions can create steric hindrance, forcing the boronic acid group to twist out of the plane. In the case of (4-Chloro-3-(methylthio)phenyl)boronic acid, the methylthio group is in the meta-position and is not expected to cause significant steric clash with the boronic acid group.

Mechanistic Elucidation of Key Reactions

Computational modeling has become an indispensable tool for unraveling the intricate step-by-step mechanisms of chemical reactions. For arylboronic acids, this is particularly true for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. A critical step in the catalytic cycle is transmetalation, where the organic group is transferred from the boron atom to the palladium center. nih.gov The precise mechanism of this step has been the subject of extensive computational investigation. nih.govresearchgate.net

DFT calculations have been instrumental in evaluating the proposed pathways for transmetalation. mdpi.com Two primary pathways are generally considered: the "boronate" pathway and the "oxide/hydroxide" pathway. In the boronate pathway, a base first activates the boronic acid to form a more nucleophilic boronate species [Ar-B(OH)3]-, which then reacts with the palladium complex. In the oxide/hydroxide (B78521) pathway, the base reacts with the palladium catalyst to form a palladium-hydroxo or -alkoxo complex, which then interacts with the neutral boronic acid.

For (4-Chloro-3-(methylthio)phenyl)boronic acid, computational models can predict which pathway is more favorable under specific reaction conditions. The electronic nature of the substituents plays a significant role. The electron-withdrawing chloro group would increase the Lewis acidity of the boron, potentially facilitating the formation of the boronate species required for the boronate pathway. These computational studies involve locating the transition states for each step and calculating the associated activation energies. The pathway with the lower activation energy barrier is predicted to be the dominant reaction mechanism.

When a molecule has multiple reactive sites, predicting which site will react is a question of selectivity. In the context of cross-coupling reactions, arylboronic acids can sometimes undergo side reactions, such as protodeboronation (replacement of the boronic acid group with a hydrogen atom). Computational studies can help to understand the factors that govern the competition between the desired cross-coupling and these undesired pathways. The activation barriers for both processes can be calculated, and the reaction conditions can be theoretically modeled to see how they influence the relative rates of the two reactions.

For reactions involving chiral molecules, predicting the stereochemical outcome is of paramount importance. While (4-Chloro-3-(methylthio)phenyl)boronic acid itself is not chiral, it can be used in reactions that generate chiral products. Computational modeling can be used to study the transition states leading to different stereoisomers. By comparing the energies of these transition states, it is possible to predict which stereoisomer will be formed preferentially. For Suzuki-Miyaura reactions, it has been shown that the transmetalation step generally proceeds with retention of stereochemistry at the carbon atom attached to the boron. beilstein-journals.orgnih.gov

Prediction of Reactivity and Acidity (pKa) Profiles

The acidity of a boronic acid, quantified by its pKa value, is a fundamental property that influences its reactivity, solubility, and biological interactions. Computational methods have emerged as a valuable tool for predicting the pKa of substituted arylboronic acids. mdpi.com

The pKa of a phenylboronic acid is highly sensitive to the electronic effects of the substituents on the aromatic ring. mdpi.com Electron-withdrawing groups generally increase the Lewis acidity of the boron atom, making it more favorable to accept a hydroxide ion and form the tetrahedral boronate species. This stabilization of the conjugate base leads to a lower pKa value (stronger acid). Conversely, electron-donating groups tend to decrease the acidity, resulting in a higher pKa.

For (4-Chloro-3-(methylthio)phenyl)boronic acid, the presence of the electron-withdrawing chloro group is expected to lower its pKa relative to unsubstituted phenylboronic acid. The effect of the meta-methylthio group is more subtle but is also likely to contribute to a slight increase in acidity due to its inductive electron-withdrawing effect.

Computational approaches to pKa prediction typically involve calculating the Gibbs free energy change for the acid dissociation reaction in solution. unair.ac.id This requires accurate quantum mechanical calculations of the energies of the boronic acid and its conjugate boronate, as well as a model to account for the effects of the solvent. Various computational models, from continuum solvent models to methods that include explicit solvent molecules, have been developed to achieve accurate pKa predictions for boronic acids. researchgate.net

Table 2: Predicted vs. Experimental pKa Values for Selected Phenylboronic Acids

Compound Substituent Predicted pKa Experimental pKa
Phenylboronic acid H 8.90 8.86
4-Chlorophenylboronic acid 4-Cl 8.25 8.13
3-Chlorophenylboronic acid 3-Cl 8.10 8.05
4-(Methylthio)phenylboronic acid 4-SMe 8.75 8.68
(4-Chloro-3-(methylthio)phenyl)boronic acid 4-Cl, 3-SMe ~8.0 Not Available

Note: The predicted pKa values are illustrative and based on established computational methods and known substituent effects. The experimental values are from the literature for comparison. The pKa for the title compound is an estimate based on these trends.

Correlation of Electronic Parameters with Reaction Outcomes

The reactivity and efficacy of (4-Chloro-3-(methylthio)phenyl)boronic acid and its analogues in chemical transformations, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are profoundly influenced by the electronic properties of the substituents on the aryl ring. Computational and experimental studies on a wide range of substituted arylboronic acids have established a clear correlation between electronic parameters and reaction outcomes, such as reaction rates and product yields.

The electronic influence of substituents is often quantified using Hammett parameters (σ). These parameters describe the electron-donating or electron-withdrawing nature of a substituent and its position on the aromatic ring. A positive Hammett reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize a buildup of negative charge in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate by stabilizing a positive charge buildup.

Studies involving various substituted arylboronic acids have shown that both electron-deficient and electron-rich substrates can be effective, though their relative reactivity depends on the specific reaction type and catalytic cycle. nih.govacs.org For example, in certain nickel-catalyzed carbonylative cyclizations, arylboronic acids with both electron-withdrawing groups (e.g., -COCH₃, -CF₃) and electron-donating groups (e.g., -CH₃, -OCH₃) are well-tolerated, leading to moderate to good yields of the desired products. acs.org

A modified Swain-Lupton analysis, which separates field (F) and resonance (R) effects, has been used to analyze the protodeboronation of a large set of arylboronic acids, revealing a "V-shaped" plot. acs.orgsemanticscholar.org This complex correlation suggests a change in mechanism from simple aryl rings to highly electron-deficient ones, where a transient aryl anionoid pathway may become operative. semanticscholar.org For (4-Chloro-3-(methylthio)phenyl)boronic acid, the chloro group acts as an electron-withdrawing group through induction, while the methylthio group can be weakly electron-donating or -withdrawing depending on resonance and inductive effects. The combined electronic influence of these substituents dictates the compound's reactivity profile.

The following table illustrates the general effect of substituents on the relative rates of Suzuki-Miyaura cross-coupling reactions, as determined by Hammett plot analysis in various studies. rsc.org

Table 1: Illustrative Correlation of Substituent Electronic Parameters with Relative Reaction Rates in Suzuki-Miyaura Coupling
Substituent (para-position)Hammett Constant (σp)General Effect on Reaction Rate
-OCH₃-0.27Slower
-CH₃-0.17Slower
-H0.00Baseline
-Cl+0.23Faster
-COCH₃+0.50Faster
-NO₂+0.78Much Faster

Solvent Effects on Boronic Acid Behavior

Solvents play a critical and multifaceted role in modulating the behavior of arylboronic acids, including (4-Chloro-3-(methylthio)phenyl)boronic acid. The choice of solvent can significantly impact the compound's stability, acidity (pKa), and reactivity by influencing the equilibrium between the boronic acid and its corresponding boronate form, as well as by solvating reaction intermediates and transition states. mdpi.comnih.gov

Arylboronic acids are Lewis acids that react with hydroxyl groups from protic solvents like water to form a tetrahedral boronate species. mdpi.com This equilibrium is fundamental to their chemistry. Computational studies have shown that accurately predicting the pKa of arylboronic acids requires careful consideration of the solvent model. mdpi.com The explicit inclusion of solvent molecules, particularly water, in computational protocols is often necessary to achieve results that correlate well with experimental values, as solvent can have a compensatory effect on both enthalpy and entropy. mdpi.comnih.gov

The stability of arylboronic acids against protodeboronation—the cleavage of the C-B bond—is highly dependent on the solvent system and pH. acs.orgsemanticscholar.org This decomposition pathway can reduce the efficiency of coupling reactions. Kinetic studies in aqueous dioxane, for example, have been used to construct pH-rate profiles that reveal the different pathways through which protodeboronation can occur. acs.org

In the context of reactions, the solvent influences not only the boronic acid itself but also the catalyst and other reagents. For the Suzuki-Miyaura reaction, the choice of solvent affects the solubility of the reactants and the speciation of the palladium catalyst and the boronic acid. nih.gov The transmetalation step, in particular, is sensitive to the solvent environment. Computational studies comparing arylboronic acids and alkylboranes in Suzuki-Miyaura couplings highlight that solvent molecules (e.g., water) are explicitly involved in the formation and stabilization of the key boronate intermediates. nih.gov

Furthermore, the binding affinity of boronic acids to diols, a reversible interaction widely used in sensing and materials science, is strongly solvent-dependent. nih.govbohrium.com Studies evaluating association constants in different solvents reveal that solvent characteristics directly influence the strength of the boronic ester bond formation. nih.gov This has led to the development of multivariable correlations linking binding affinities to various solvent parameters.

The following table summarizes the general effects of different solvent types on key properties of arylboronic acids based on computational and experimental findings.

Table 2: General Influence of Solvent Type on Arylboronic Acid Properties
Solvent TypeEffect on pKaEffect on Boronate FormationEffect on Stability (vs. Protodeboronation)Relevance in Reactions
Protic (e.g., Water, Alcohols)Lowers effective pKaPromotes equilibrium shift to boronateCan facilitate protodeboronation, especially at certain pHOften essential for boronate pathway in Suzuki-Miyaura coupling
Aprotic Polar (e.g., DMF, Dioxane)Higher pKa compared to waterLess promotion compared to protic solventsCan be used to control protodeboronation ratesCommonly used as co-solvents to balance solubility and reactivity
Aprotic Nonpolar (e.g., Toluene)Significantly higher pKaDisfavors boronate formationGenerally increases stability against hydrolysis-based decompositionUsed in specific applications where boronate pathway is less critical or under anhydrous conditions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.